molecular formula C10H10N2S B1278145 3-(4-Methyl-1,3-thiazol-2-yl)aniline CAS No. 134811-93-1

3-(4-Methyl-1,3-thiazol-2-yl)aniline

Cat. No.: B1278145
CAS No.: 134811-93-1
M. Wt: 190.27 g/mol
InChI Key: GZBUVZDSQJFVBT-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-2-yl)aniline is an organic compound with the molecular formula C10H10N2S. It is a derivative of aniline, where the aniline ring is substituted with a thiazole ring at the 3-position and a methyl group at the 4-position of the thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-1,3-thiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions enhances its biocompatibility and effectiveness in biochemical reactions .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of neurotransmitters and enzymes involved in cellular metabolism, leading to changes in energy production and cellular function . Additionally, this compound has shown potential in inducing apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)aniline typically involves the reaction of 4-methylthiazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-1,3-thiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBUVZDSQJFVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134811-93-1
Record name 3-(4-methyl-1,3-thiazol-2-yl)aniline
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